
3-Deoxy Saxagliptin
Übersicht
Beschreibung
3-Deoxy Saxagliptin is a derivative of Saxagliptin, a potent, selective dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones. These hormones play a crucial role in regulating blood glucose levels by enhancing insulin secretion and suppressing glucagon release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy Saxagliptin involves multiple steps, starting from 1-adamantanecarboxylic acid. The process includes reactions such as mild acid treatment, Vilsmeier-Haack reaction, and subsequent steps involving hydrolysis, decarboxylation, and oxidation . The final product is obtained through oximation, reduction, and protection reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of biocatalysts such as phenylalanine dehydrogenase and formate dehydrogenase for specific steps, enhancing the efficiency and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy Saxagliptin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Efficacy in Glycemic Control
Numerous clinical trials have demonstrated the effectiveness of saxagliptin in improving glycemic control in patients with type 2 diabetes. For instance, a randomized controlled trial showed that patients receiving saxagliptin as an add-on to metformin therapy experienced significant reductions in hemoglobin A1c (HbA1c) levels compared to placebo groups. The results indicated that more than 40% of patients achieved HbA1c levels below 7% after 24 weeks of treatment .
Safety Profile
Saxagliptin has been generally well tolerated among patients, with a low incidence of hypoglycemia and weight gain compared to other antidiabetic agents. Long-term studies have shown that saxagliptin maintains its efficacy without significant adverse effects over extended periods .
Case Study Insights
- Long-Term Efficacy : A study involving over 5,000 participants reported sustained improvements in glycemic control over a period of up to 102 weeks when saxagliptin was added to metformin therapy. The mean change in HbA1c was consistently favorable across different dosages (2.5 mg, 5 mg, and 10 mg) with placebo-adjusted reductions ranging from -0.52% to -0.72% .
- Subgroup Analyses : Post hoc analyses have revealed that saxagliptin is effective in various patient subgroups, including those with cardiovascular risk factors. The efficacy in reducing HbA1c was consistent regardless of the presence or absence of cardiovascular disease .
Comparative Efficacy Table
Study | Population | Intervention | Outcome Measure | Results |
---|---|---|---|---|
Study A (24 weeks) | Type 2 diabetes patients | Saxagliptin + Metformin | HbA1c reduction | -0.62% to -0.72% vs placebo |
Study B (102 weeks) | Type 2 diabetes patients | Saxagliptin + Metformin | Long-term glycemic control | Sustained improvement in HbA1c |
Subgroup Analysis | Patients with CVD risk factors | Saxagliptin | HbA1c reduction | Consistent efficacy across risk groups |
Wirkmechanismus
3-Deoxy Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in improved glycemic control .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Vildagliptin: Similar to Saxagliptin but with variations in its chemical structure and metabolic pathways.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different binding affinity to the enzyme.
Uniqueness: 3-Deoxy Saxagliptin is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other dipeptidyl peptidase-4 inhibitors. These differences can influence its efficacy, safety, and suitability for different patient populations .
Biologische Aktivität
3-Deoxy Saxagliptin is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound has garnered attention due to its potential biological activities, particularly its effects on insulin secretion, glycemic control, and cardiovascular implications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, enhancing insulin secretion in response to meals and reducing blood glucose levels.
Key Actions:
- Inhibition of DPP-4 : Leads to increased GLP-1 and GIP levels.
- Enhanced Insulin Secretion : Promotes insulin release from pancreatic beta cells.
- Reduction in Glucagon Levels : Lowers glucagon secretion, contributing to decreased hepatic glucose production.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity related to glycemic control and insulin secretion.
Efficacy in Glycemic Control
A meta-analysis of clinical trials showed that saxagliptin (and by extension its derivatives like this compound) significantly reduced glycated hemoglobin (HbA1c) levels. The following table summarizes the efficacy data:
Study | Population | Intervention | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |
---|---|---|---|---|
Koyani et al. (2017) | Patients with T2DM | Saxagliptin vs. Placebo | -0.52 | -13.78 |
Clinical Evaluation Report (2018) | Various RCTs | Saxagliptin + Metformin | -0.50 | Not specified |
Effects on β-cell function (2011) | Drug-naïve patients | Saxagliptin 5 mg daily | Not specified | Not specified |
Case Studies
Several case studies have highlighted the effects of saxagliptin on insulin secretion and β-cell function:
- Koyani et al. (2017) : This study demonstrated that saxagliptin impaired CaMKII-mediated phosphorylation in cardiomyocytes, indicating potential cardiovascular implications alongside its glycemic effects .
- Effects on β-cell Function : In a randomized controlled trial, saxagliptin significantly increased insulin secretion during postprandial states by an adjusted difference of 18.5% compared to placebo . This improvement was associated with increased plasma concentrations of GLP-1 and GIP.
Safety Profile
Saxagliptin has been noted for its favorable safety profile compared to other antidiabetic agents. It does not significantly increase the risk of adverse events such as heart failure or pancreatitis when used alone or in combination with other medications .
Eigenschaften
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBXOWFQASQAR-FTDXYOEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110803 | |
Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361441-98-7 | |
Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.